Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid

Description

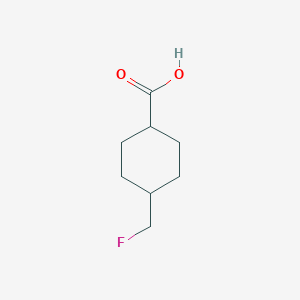

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a fluoromethyl substituent at the trans-4 position and a carboxylic acid group at position 1. The fluoromethyl group introduces unique electronic and steric properties due to fluorine’s high electronegativity and small atomic radius, which may influence solubility, metabolic stability, and binding interactions compared to other substituents .

Properties

Molecular Formula |

C8H13FO2 |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

4-(fluoromethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H13FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5H2,(H,10,11) |

InChI Key |

PLMBFNBIOFVPOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a suitable precursor, followed by carboxylation. One common method includes the reaction of cyclohexane derivatives with fluorinating agents under controlled conditions to introduce the fluoromethyl group. The carboxylation step can be achieved using carbon dioxide or other carboxylating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The carboxylic acid group allows for interactions with various biological molecules, facilitating its incorporation into metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the trans-4 position critically determines the compound’s behavior. Key analogs include:

Key Observations :

- Electronic Effects : The fluoromethyl group’s electronegativity may lower the pKa of the carboxylic acid compared to TXA, enhancing ionization and solubility in physiological conditions .

- Metabolic Stability: Fluorine’s resistance to oxidation could reduce hepatic metabolism, prolonging half-life relative to hydroxylmethyl or aminomethyl analogs .

Plasminogen/Kringle Domain Interactions

TXA and its analogs bind to the lysine-binding sites of plasminogen’s kringle domains, inhibiting fibrinolysis. Molecular docking studies (ABEEMσπ/MM model) rank binding affinities as: AMCHA (TXA) > ε-aminocaproic acid (EACA) > 7-AHA > Lysine > Benzylamine .

- The aminomethyl group in TXA forms strong ionic interactions with negatively charged residues (e.g., Asp55, Asp57 in kringle 1) .

Antifibrinolytic Efficacy

TXA reduces postoperative bleeding by 30–50% in clinical studies .

Biological Activity

Trans-4-(fluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated cycloalkane compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, particularly the fluoromethyl group, influence its biological activity, making it a subject of interest for researchers.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 178.18 g/mol

- Structure : The compound consists of a cyclohexane ring with a carboxylic acid group and a fluoromethyl substituent at the 4-position.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, fluorinated compounds are known to exhibit unique biological properties due to their lipophilicity and ability to interact with biological membranes. This characteristic can enhance metabolic stability and bioavailability, which are critical factors in drug design.

Potential Applications

- Pharmaceutical Development : Fluorinated compounds often serve as building blocks for synthesizing biologically active molecules. The presence of the fluoromethyl group may enhance the compound's interaction with biological targets, potentially leading to novel therapeutic agents.

- Agrochemicals : The compound may also find applications in agricultural chemistry, particularly in the development of agrochemicals that require specific biological interactions.

The mechanism by which this compound exerts its biological effects is likely related to its structural characteristics. The fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity to various biological targets such as enzymes and receptors. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHFO | Contains a single fluorine atom; potential unique activity |

| 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid | CHFO | Contains trifluoromethyl group; higher lipophilicity |

| 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | CHFO | Trifluoromethyl at a different position; used in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.